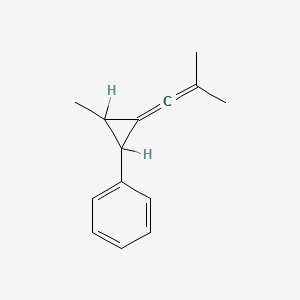
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- is an organic compound with the molecular formula C14H16 It is a stereoisomer of a compound that features a benzene ring substituted with a cyclopropyl group, which in turn is substituted with a 2-methyl-1-propenylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a benzene derivative with a cyclopropylidene intermediate under controlled conditions. The reaction conditions often require the use of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired cis-isomer from any trans-isomers or other by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenylidene group to a saturated alkyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, trans-
- Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis-
Uniqueness
The cis-isomer of Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)- is unique due to its specific spatial arrangement, which can result in different chemical reactivity and biological activity compared to its trans-isomer. This uniqueness makes it a valuable compound for studying stereochemistry and its effects on molecular interactions.
Eigenschaften
CAS-Nummer |
33530-27-7 |
|---|---|
Molekularformel |
C14H16 |
Molekulargewicht |
184.28 g/mol |
InChI |
InChI=1S/C14H16/c1-10(2)9-13-11(3)14(13)12-7-5-4-6-8-12/h4-8,11,14H,1-3H3 |
InChI-Schlüssel |
WBZZBXVCSQAKIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C1=C=C(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[(2-Hydroxypropyl)azanediyl]dipropanenitrile](/img/structure/B14688526.png)

![1,1'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol)](/img/structure/B14688547.png)
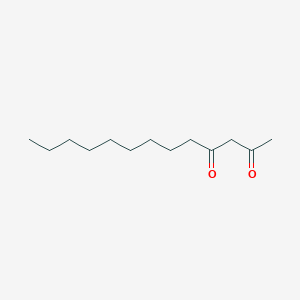
![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
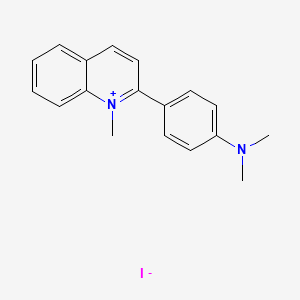
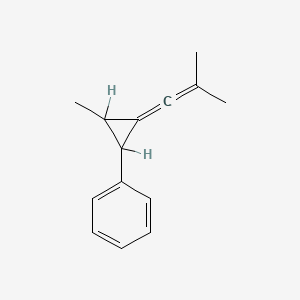
![7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14688583.png)
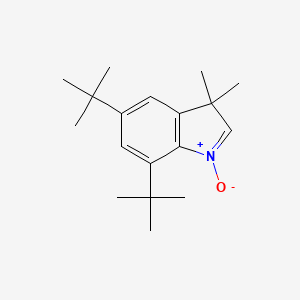
![5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine](/img/structure/B14688594.png)

![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)
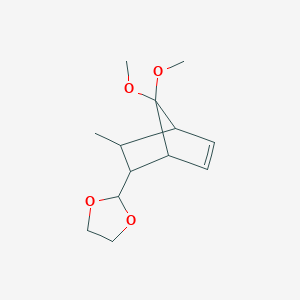
![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
